molecular formula C14H8F6O4 B183478 1,3-Butanedione, 1,1'-(1,4-phenylene)bis[4,4,4-trifluoro- CAS No. 111200-13-6

1,3-Butanedione, 1,1'-(1,4-phenylene)bis[4,4,4-trifluoro-

Cat. No.: B183478
CAS No.: 111200-13-6
M. Wt: 354.2 g/mol
InChI Key: IIRQEHHPEQRCFY-UHFFFAOYSA-N
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Description

1,3-Butanedione, 1,1’-(1,4-phenylene)bis[4,4,4-trifluoro- is a chemical compound with the molecular formula C({16})H({8})F({6})O({2}) It is known for its unique structure, which includes a phenylene bridge and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Butanedione, 1,1’-(1,4-phenylene)bis[4,4,4-trifluoro- typically involves the reaction of 1,4-dibromobenzene with trifluoroacetylacetone under specific conditions. The reaction is catalyzed by a base such as potassium carbonate and proceeds through a nucleophilic substitution mechanism. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity 1,3-Butanedione, 1,1’-(1,4-phenylene)bis[4,4,4-trifluoro-.

Chemical Reactions Analysis

Types of Reactions

1,3-Butanedione, 1,1’-(1,4-phenylene)bis[4,4,4-trifluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl groups under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1,3-Butanedione, 1,1’-(1,4-phenylene)bis[4,4,4-trifluoro- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-Butanedione, 1,1’-(1,4-phenylene)bis[4,4,4-trifluoro- involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its trifluoromethyl groups can enhance its binding affinity to hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    1,3-Butanedione, 4,4,4-trifluoro-1-phenyl-: Similar structure but lacks the phenylene bridge.

    1,3-Butanedione, 4,4,4-trifluoro-1-(2-thienyl)-: Contains a thienyl group instead of a phenylene bridge.

Uniqueness

1,3-Butanedione, 1,1’-(1,4-phenylene)bis[4,4,4-trifluoro- is unique due to its phenylene bridge, which imparts rigidity and distinct electronic properties. This structural feature differentiates it from other trifluoromethyl-substituted butanediones and contributes to its specific reactivity and applications.

Properties

IUPAC Name

4,4,4-trifluoro-1-[4-(4,4,4-trifluoro-3-oxobutanoyl)phenyl]butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6O4/c15-13(16,17)11(23)5-9(21)7-1-2-8(4-3-7)10(22)6-12(24)14(18,19)20/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRQEHHPEQRCFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477675
Record name 1,3-Butanedione, 1,1'-(1,4-phenylene)bis[4,4,4-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111200-13-6
Record name 1,3-Butanedione, 1,1'-(1,4-phenylene)bis[4,4,4-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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